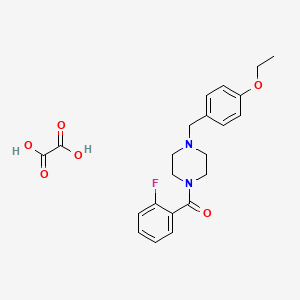![molecular formula C19H24O3 B4938717 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene, also known as MMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPE is a member of the family of alkylphenols, which are organic compounds that are commonly used in the production of detergents, plastics, and other industrial products. In recent years, MMPE has gained attention for its potential use as a research tool in various fields of biology and chemistry.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene is not fully understood, but it is thought to involve the binding of the compound to specific receptors or proteins within cells. This binding can then lead to the activation of signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a number of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene in lab experiments is its relatively low cost and availability. Additionally, this compound has been shown to have a high degree of specificity for certain PKC isoforms, which can be useful in studying the effects of these proteins on cellular processes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are a number of potential future directions for research into 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene and its applications. One area of interest is in the development of more specific and potent PKC activators, which could have implications for the treatment of diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the potential toxic effects of this compound need to be further explored in order to ensure its safe use in scientific research.
Méthodes De Synthèse
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with 2-methoxy-4-methylphenol in the presence of a base catalyst. The resulting product can then be further modified through the addition of ethylene oxide to produce the final compound, this compound.
Applications De Recherche Scientifique
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene has been shown to have a number of potential applications in scientific research. One area of interest is in the study of cell signaling pathways, particularly those involving the protein kinase C (PKC) family. This compound has been shown to activate certain isoforms of PKC, which can lead to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13-6-9-17(18(12-13)20-5)21-10-11-22-19-15(3)8-7-14(2)16(19)4/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTOQOBXPHHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)
![N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)
![1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)

![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4938724.png)
![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4938755.png)
